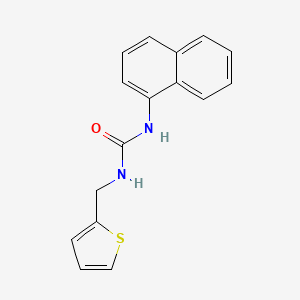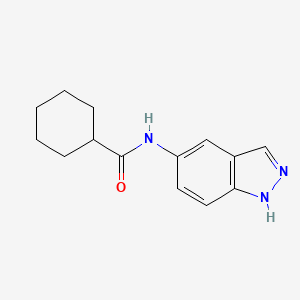![molecular formula C13H20N2O3S B4422127 N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)
N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide
Descripción general
Descripción
N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide, also known as N-(4-isopropylphenyl)sulfonyl-4-aminobutyramide (PSB-1115), is a chemical compound that has been studied for its potential therapeutic effects in various disease states.
Mecanismo De Acción
PSB-1115 works by selectively targeting specific enzymes and signaling pathways involved in disease processes. For example, PSB-1115 inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. PSB-1115 also modulates the activity of immune cells by targeting the protein kinase C pathway. In addition, PSB-1115 has been shown to improve cognitive function by enhancing the activity of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have a range of biochemical and physiological effects in various disease states. In cancer research, PSB-1115 has been shown to inhibit tumor growth and induce tumor cell death. Inflammation research has demonstrated that PSB-1115 can reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, PSB-1115 has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PSB-1115 in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. This allows for precise targeting of disease processes and reduces the risk of off-target effects. However, one limitation of using PSB-1115 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on PSB-1115. One area of interest is the development of PSB-1115 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of PSB-1115's potential therapeutic effects in other disease states, such as cardiovascular disease and metabolic disorders. Finally, further research is needed to fully elucidate the mechanism of action of PSB-1115 and its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
PSB-1115 has been studied for its potential therapeutic effects in various disease states, including cancer, inflammation, and neurological disorders. In cancer research, PSB-1115 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has demonstrated that PSB-1115 can reduce inflammation by regulating the activity of immune cells. In neurological research, PSB-1115 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-5-13(16)14-11-6-8-12(9-7-11)19(17,18)15-10(2)3/h6-10,15H,4-5H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRPEMVZSZHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422044.png)
![4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
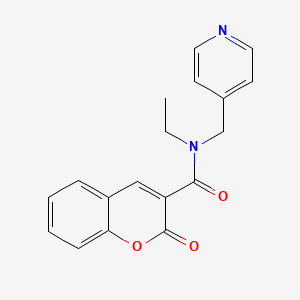
![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4422064.png)
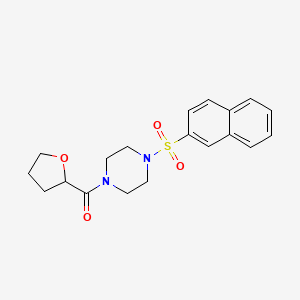
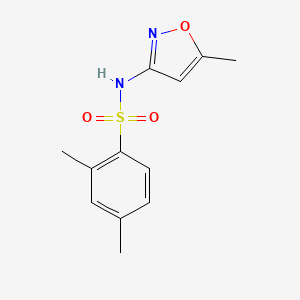
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4422088.png)
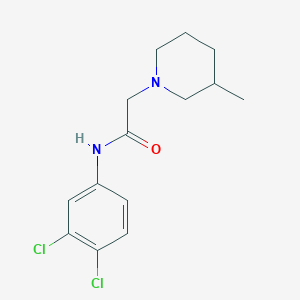
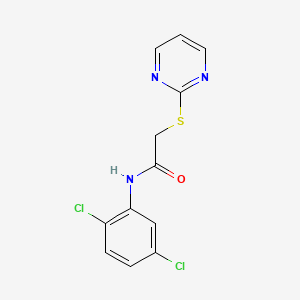
![methyl {[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4422112.png)
![N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422120.png)
